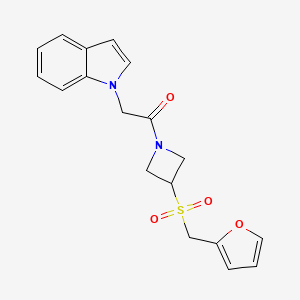
4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C16H19N3O . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of 4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile and similar compounds involves multi-step reactions . For instance, a new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, related to the queried compound, demonstrated its utility as a co-sensitizer dye in DSSCs. The molecule showed a significantly higher molar extinction coefficient than the standard N719 dye, and DSSCs utilizing it achieved 1.78 times better efficiency than those based on N719 alone. This suggests that derivatives of nicotinonitrile could play a crucial role in enhancing the spectral coverage and efficiency of solar cells (B. Hemavathi et al., 2019).
Antimycobacterial Agents
Nicotinonitrile derivatives have also been investigated for their potential as antimycobacterial agents. A palladium-catalyzed synthesis route for benzonitrile/nicotinonitrile-based s-triazines showed several compounds with profound activity against Mycobacterium tuberculosis H37Rv, indicating potential avenues for developing new treatments against tuberculosis (Amit B. Patel et al., 2014).
Corrosion Inhibition
Research into nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid solutions revealed that these compounds, including derivatives like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles, exhibit excellent inhibition efficiencies through adsorption on the metal surface. This highlights their potential use in protecting industrial materials from corrosion (Priyanka Singh et al., 2016).
Antimicrobial Activity
The synthesis and characterization of certain nicotinonitrile derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the role of nicotinonitrile compounds in the development of new antimicrobial agents (J. V. Guna et al., 2015).
Luminescent Materials
Studies on nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, indicate their potential as blue light-emitting materials for photophysical applications. This research underscores the versatility of nicotinonitrile compounds in the development of new luminescent materials (T. N. Ahipa et al., 2014).
Eigenschaften
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPZJYJZIAFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

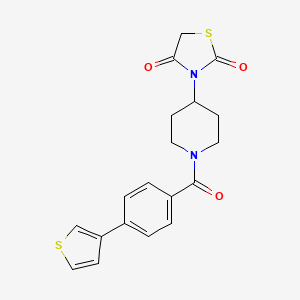
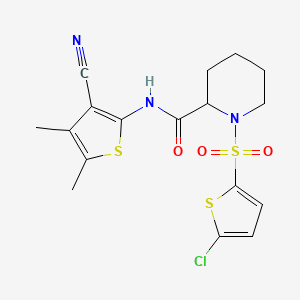
![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)
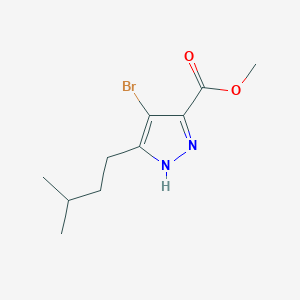
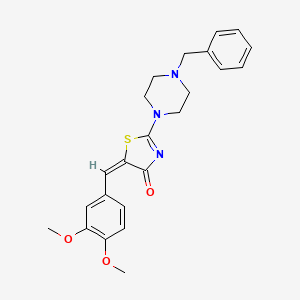
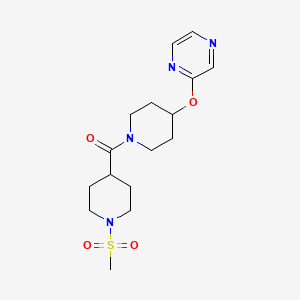
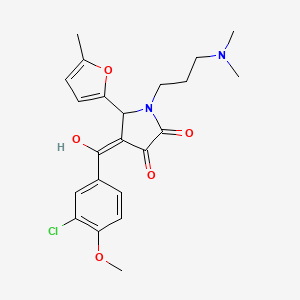

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)

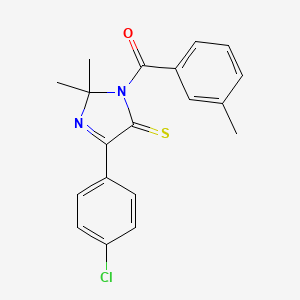
![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)
![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
